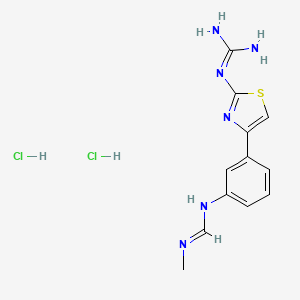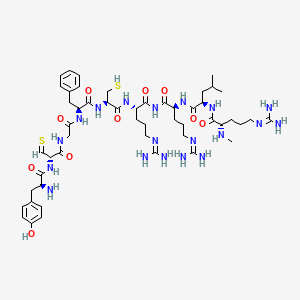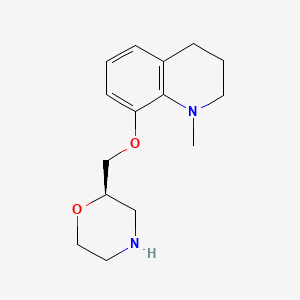
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Übersicht
Beschreibung
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as Sodium 3-(3,4-dihydroxyphenyl)-DL-lactate, is an analytical standard . It is also known by the synonyms α,3,4-Trihydroxybenzenepropanoic acid sodium salt, and 3-(3,4-Dihydroxyphenyl)lactic acid sodium salt . The empirical formula is C9H9NaO5 and it has a molecular weight of 220.15 .
Synthesis Analysis
The synthesis of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate was reported to be from 3,4-dihydroxybenzaldehyde and acetylglycine to give α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid, which subjected to hydrolysis, reduction and salification in 31% overall yield .Molecular Structure Analysis
The molecular structure of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is represented by the SMILES string [Na+].OC(Cc1ccc(O)c(O)c1)C([O-])=O . The InChI key is ZMMKVDBZTXUHFO-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is an analytical standard with an assay of ≥95.0% (HPLC). It has a limited shelf life, with the expiry date on the label. It is suitable for HPLC and gas chromatography (GC) techniques, and has impurities of ≤12.0% water .Wissenschaftliche Forschungsanwendungen
Medical Applications
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as L-DOPA, is a precursor to the neurotransmitter dopamine . It is currently the therapeutic drug of choice in the treatment of Parkinson’s disease .
Food Analysis
The electrochemical detection of L-DOPA has been exploited in food analysis . Quantification of L-DOPA is important in the underutilized legume, Mucuna pruriens (velvet beans). Ingestion of excessive amounts of L-DOPA can lead to severe psychosis, nausea, emesis, arrhythmia, hypotension, and dyskinesias .
Enzymatic Synthesis
Enzymatic synthesis of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been reported . The enzymic oxidation of this compound produces 3,4-dihydroxyacetophenone as the major isolatable product .
Microcirculatory Disturbance
3,4-dihydroxyphenyl lactic acid (DLA), a major ingredient of Salvia miltiorrhiza, has been studied for its effect on lipopolysaccharide (LPS) -induced mouse cerebral cortical microcirculatory disturbance .
Heparinase Production
Research has been conducted on the mechanism of CaCO3 promoting heparinase production from Flavobacterium heparinum .
Amperometric Detection
Amperometric detection of L-DOPA on a glassy carbon electrode at oxidation potential of +0.70 V in Mucuna pruriens after micro-high performance liquid chromatography separation is reported . This method was employed to determine L-DOPA in raw and cooked beans after water extraction through a 0.45 μm membrane with no further sample treatment .
Eigenschaften
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVDBZTXUHFO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |
CAS RN |
67920-52-9 | |
| Record name | 67920-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



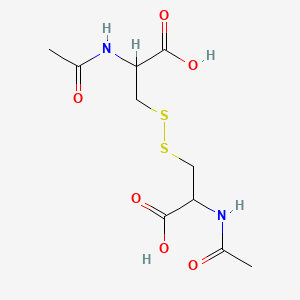
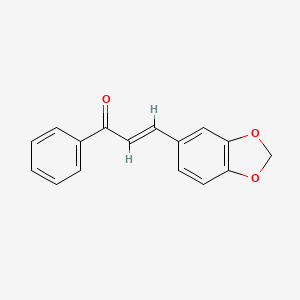
![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)

![(4R,5S)-6-(1-hydroxyethyl)-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1669725.png)

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
